molecular formula C21H20ClN3O4S B2929960 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 886955-20-0

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2929960
CAS No.: 886955-20-0
M. Wt: 445.92
InChI Key: XPDUQBOPJZTCSQ-UHFFFAOYSA-N
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Description

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a heterocyclic molecule featuring a benzothiazole core substituted with chlorine (position 7) and methoxy (position 4) groups, linked via a piperazine bridge to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Key properties include:

  • Molecular Formula: C21H20ClN3O3S
  • Molecular Weight: 429.9 g/mol
  • Structural Features: The methoxy group at position 4 of the benzothiazole ring distinguishes it from analogs like the methyl-substituted variant (CAS 897488-97-0) described in . This substitution likely enhances electron-donating effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-27-16-7-6-13(22)19-18(16)23-21(30-19)25-10-8-24(9-11-25)20(26)17-12-28-14-4-2-3-5-15(14)29-17/h2-7,17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDUQBOPJZTCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Structural Characteristics

This compound features several notable structural components:

  • Piperazine ring : Known for its versatility in drug design.
  • Benzo[d]thiazole moiety : Associated with various pharmacological activities, including anticancer and anti-inflammatory effects.
  • Dihydrobenzo[b][1,4]dioxin group : This structure may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with structural similarities to this molecule exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds in this class often inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Preliminary studies suggest that the target may include various cancer cell lines such as melanoma and prostate cancer .

Anti-inflammatory Effects

The presence of the benzo[d]thiazole and piperazine moieties suggests potential anti-inflammatory properties. Similar compounds have shown:

  • Inhibition of pro-inflammatory cytokines : This includes significant effects on cytokines like IL-6 and TNF-α, which are involved in inflammatory responses .

Case Studies and Experimental Data

  • In vitro Studies : Various derivatives of related compounds have been synthesized and tested for their biological activity. For example:
    • A derivative demonstrated notable antibacterial activity through molecular modeling and interaction studies with bacterial proteins.
    • Cytotoxicity assays against solid tumor cell lines revealed varying degrees of effectiveness, indicating potential therapeutic applications .
  • Molecular Docking Studies : These studies can elucidate the binding affinities between the compound and specific biological targets. Such analyses are critical for understanding its pharmacological profile and optimizing its structure for enhanced efficacy.

Comparative Analysis

The following table summarizes similar compounds and their associated biological activities:

Compound NameStructural FeaturesNotable Activities
Compound APiperazine + NitroAntimicrobial
Compound BBenzo[d]thiazole + AlkaneAnticancer
Compound CNitro + HeterocyclicAnti-inflammatory
Current Compound Piperazine + Benzo[d]thiazole + DioxinPotential anticancer & anti-inflammatory

This table illustrates how the current compound stands out due to its unique combination of functional groups, potentially enhancing its bioactivity compared to other similar structures.

Comparison with Similar Compounds

Key Observations :

Core Heterocycles : Unlike benzothiophene-based analogs (e.g., 7f, 8a), the target compound’s benzothiazole-dioxin framework may confer distinct electronic and steric properties. The dioxin ring could improve solubility compared to purely aromatic systems.

Substituent Effects : The 4-methoxy group on benzothiazole contrasts with methyl () or nitro () substituents in analogs. Methoxy’s electron-donating nature may alter metabolic stability or receptor affinity.

Synthetic Complexity : Piperazine-linked compounds often require multi-step syntheses (e.g., ’s use of NaBH4 reduction), but the target compound’s synthesis route remains unclear in the evidence.

Pharmacological and Functional Insights

  • Acetylcholinesterase Inhibition: Piperazine-benzyl derivatives () demonstrate acetylcholinesterase inhibitory activity.
  • Bioactivity Modulation: Benzothiazole derivatives are known for antimicrobial and anticancer properties. The chlorine and methoxy substituents in the target compound could enhance cytotoxicity or selectivity compared to methyl-substituted variants.
  • Structural Predictions : Tools like Hit Dexter 2.0 () could assess the compound’s likelihood of promiscuous binding, a common issue with complex heterocycles.

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